Asperphenamate
Overview
Description
Occurrence and Biosynthesis
Asperphenamate, an ester of N-benzoylphenylalanine and N-benzoylphenylalaninol, is a compound isolated from solid cultures of Penicillium brevicompactum. The biosynthesis of asperphenamate involves the incorporation of isotopes from L-[U-14C] phenylalanine into both benzoyl groups and the phenylalanine and phenylalaninol moieties, as well as from [U-14C]benzoic acid into the compound .
Synthesis Analysis
A new two-step synthetic route for asperphenamate has been developed, which has been evaluated for antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Cladosporium herbarum . Additionally, a total synthesis method starting from L-phenylalanine has been explored, resulting in a compound that was confirmed by various spectroscopic methods but did not show activity against certain breast cancer cell lines . Moreover, all stereoisomers of asperphenamate have been synthesized with high yield, and their anticancer activities have been tested, revealing that the (R, S) stereoisomer exhibits the strongest effects .
Molecular Structure Analysis
The molecular structure of asperphenamate has been confirmed through various analytical techniques such as infrared spectroscopy (IR), circular dichroism (CD), proton nuclear magnetic resonance (1H-NMR), electrospray ionization mass spectrometry (ESI-MS), and optical rotation . The structure of asperphenamate derivatives has also been investigated, with modifications to the molecular skeleton, introduction of hydroxyl groups, and disruption of molecular planarity to improve solubility and antitumor activity .
Chemical Reactions Analysis
Asperphenamate derivatives have been synthesized with the aim of increasing aqueous solubility and antitumor activity. These derivatives have been designed with simplified molecular skeletons, hydroxyl groups on the A-phenyl ring, and alterations to disrupt molecular planarity. The derivatives have shown increased solubility and, in most cases, growth inhibitory activity in various cancer cell lines . Another approach involved replacing the A-phenyl group with various aromatic heterocycles and substituting the acyl group with a sulfonyl group, which significantly affected the antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of asperphenamate have been indirectly assessed through its biological activities. Asperphenamate and its derivatives have been evaluated for their antitumor activities, with some derivatives showing significant potency against human cancer cell lines. The mechanism of cell death induced by these compounds has been identified as autophagy rather than apoptosis or cell cycle arrest . Additionally, the presence of asperphenamate in hay associated with constipation and deaths in dairy cattle has been detected using direct analysis in real-time (DART) coupled to high-resolution mass spectrometry (HRMS), highlighting its toxic potential .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Asperphenamate, a natural phenylalanine derivative, has been synthesized through a new two-step route. This synthesized compound demonstrated antimicrobial activity against various microorganisms like Escherichia coli, Staphylococcus aureus, and Cladosporium herbarum, highlighting its potential as an antimicrobial agent (Pomini et al., 2006).
Antitumor Activity and Novel Analogs
Asperphenamate, known for its antitumor properties, has led to the development of various synthetic analogs. Research on Penicillium astrolabium, a producer of asperphenamate, revealed the compound's potential for biosynthesis of further asperphenamate analogs by varying amino acid availability. This flexibility in nonribosomal peptide synthetase (NRPS) based on substrate availability suggests a potential for designing novel peptide natural products in filamentous fungi (Subko et al., 2021).
Inhibition of Cathepsin L in Breast Cancer
Research indicates that asperphenamate and its derivatives exhibit potent inhibitory activity against cathepsin L, a protease involved in breast cancer metastasis. Certain derivatives displayed pronounced selectivity against cathepsin L and demonstrated antimetastatic ability in vitro and in vivo, suggesting their potential as therapeutic agents for breast cancer (Li et al., 2021).
Potential in Treating Idiopathic Pulmonary Fibrosis
In the context of idiopathic pulmonary fibrosis, asperphenamate-type cathepsin inhibitors have shown promise. Novel analogs with heterocyclic moieties have been studied for their anti-fibrotic effect, with specific derivatives demonstrating significant inhibitory ability against pulmonary fibrosis in vitro and in vivo. This highlights asperphenamate's potential in developing treatments for fibrotic diseases (Yuan et al., 2019).
Future Directions
properties
IUPAC Name |
[(2S)-2-benzamido-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)33-28(21-24-13-5-1-6-14-24)23-38-32(37)29(22-25-15-7-2-8-16-25)34-31(36)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,35)(H,34,36)/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDJMCSSACEO-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperphenamate | |
CAS RN |
63631-36-7 | |
Record name | Asperphenamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63631-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asperphenamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AURANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H4MD59YVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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